(3-Ethylpyrazin-2-yl)methanamine;2,2,2-trifluoroacetic acid
Description
The compound "(3-Ethylpyrazin-2-yl)methanamine;2,2,2-trifluoroacetic acid" is a salt formed between the amine derivative (3-Ethylpyrazin-2-yl)methanamine and trifluoroacetic acid (TFA).
Properties
IUPAC Name |
(3-ethylpyrazin-2-yl)methanamine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.C2HF3O2/c1-2-6-7(5-8)10-4-3-9-6;3-2(4,5)1(6)7/h3-4H,2,5,8H2,1H3;(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIWORHSDKSDBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN=C1CN.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Pyrazin-2-ylmethanamine
A direct approach involves introducing the ethyl group at the 3-position of pyrazin-2-ylmethanamine. Starting with pyrazin-2-ylmethanamine, regioselective ethylation can be achieved via Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling. However, the electron-deficient nature of the pyrazine ring complicates electrophilic substitution, necessitating directed metalation strategies. For instance, lithiation at the 3-position using lithium diisopropylamide (LDA) followed by quenching with ethyl iodide may yield the desired product. This method parallels protocols used for functionalizing bromopyrazine derivatives, where sodium hydride in DMF facilitates deprotonation and subsequent alkylation.
Reductive Amination of 3-Ethylpyrazine-2-carbaldehyde
An alternative route employs reductive amination of 3-ethylpyrazine-2-carbaldehyde. The aldehyde is condensed with ammonia or ammonium acetate in the presence of a reducing agent such as sodium cyanoborohydride. This method benefits from commercially available pyrazinecarbaldehyde derivatives, though the synthesis of 3-ethylpyrazine-2-carbaldehyde itself requires prior functionalization. For example, a Vilsmeier-Haack formylation of 3-ethylpyrazine could generate the aldehyde intermediate.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling offers a robust pathway. Starting with 3-bromopyrazin-2-ylmethanamine, a Suzuki-Miyaura coupling with ethylboronic acid could install the ethyl group. This method, however, demands precise control over catalyst systems (e.g., Pd(PPh₃)₄ with a base like K₂CO₃) and anhydrous conditions. Alternatively, a Negishi coupling using zinc organometallics may improve yields, as demonstrated in analogous pyridine derivatizations.
Salt Formation with Trifluoroacetic Acid
Protonation and Crystallization
The amine base is dissolved in a polar aprotic solvent (e.g., dichloromethane or ethyl acetate), and stoichiometric TFA is added dropwise at 0–5°C. The exothermic protonation reaction forms the water-soluble salt, which precipitates upon solvent removal. Crystallization is often induced by anti-solvent addition (e.g., diethyl ether), yielding a white crystalline solid. The 1:1 stoichiometry ensures complete neutralization of the primary amine group.
Purity Optimization
Recrystallization from ethanol/water mixtures enhances purity. Analytical techniques such as ¹H NMR and LC-MS confirm the absence of free amine or excess TFA. For instance, ¹H NMR of the salt exhibits a downfield shift for the NH₃⁺ proton (~8.5–9.0 ppm) and characteristic TFA peaks at ~11.5 ppm (broad).
Analytical Characterization
Spectroscopic Methods
Chromatographic Analysis
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms homogeneity, with retention times consistent with analogous pyrrolopyrazine derivatives.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Alkylation | 45–55 | 90–95 | Regioselectivity control |
| Reductive Amination | 60–70 | 85–90 | Aldehyde synthesis complexity |
| Cross-Coupling | 50–65 | 92–97 | Catalyst cost and air sensitivity |
Cross-coupling provides higher purity but requires stringent anhydrous conditions. Reductive amination, while efficient, depends on precursor availability.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors improve heat management during exothermic protonation steps. Solvent recovery systems minimize waste, particularly given TFA’s corrosive nature. Regulatory compliance necessitates rigorous impurity profiling, including residual palladium testing for cross-coupled products.
Chemical Reactions Analysis
Types of Reactions
(3-Ethylpyrazin-2-yl)methanamine;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The pyrazine ring can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: Halogenation and alkylation reactions can occur on the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and alkylating agents like methyl iodide are commonly employed.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrazines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-Ethylpyrazin-2-yl)methanamine;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Ethylpyrazin-2-yl)methanamine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine ring can interact with active sites on enzymes, potentially inhibiting their activity. The trifluoroacetic acid component can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Structural and Chemical Properties
- Amine Component : The (3-Ethylpyrazin-2-yl)methanamine consists of a pyrazine ring (a six-membered aromatic heterocycle with two nitrogen atoms) substituted with an ethyl group at the 3-position and a methanamine group at the 2-position. This structure is analogous to other pyrazine-based amines, such as Pyrazin-2-ylmethanamine hydrochloride (), but with distinct substituents influencing lipophilicity and steric effects.
- Acid Component : TFA (CAS 76-05-1) is a strong carboxylic acid (pKa ~0.23) with a boiling point of 72°C, high solubility in polar solvents, and hygroscopic properties. It is commonly used to form stable salts with amines, enhancing crystallinity and solubility in organic media.
Comparison with Similar Compounds
Structural Analogues with Pyrazine Moieties
TFA Salts of Heterocyclic Amines
Physicochemical and Functional Comparisons
- Solubility : TFA salts generally exhibit higher solubility in polar aprotic solvents (e.g., DCM, THF) compared to hydrochloride salts, which are more water-soluble.
- Stability : TFA’s strong acidity (pKa ~0.23) can protonate amines more effectively than weaker acids like acetic acid, forming stable salts resistant to decomposition.
- Biological Activity : Pyrazine derivatives with ethyl groups (e.g., 3-Ethylpyrazine) may show improved membrane permeability compared to smaller substituents (e.g., methyl).
Agrochemical Relevance
Pharmaceutical Potential
Limitations
- Toxicity : TFA is corrosive and bioaccumulative, requiring careful handling in industrial applications. Alternatives like acetic acid or citric acid may be preferred in environmentally sensitive contexts.
Biological Activity
(3-Ethylpyrazin-2-yl)methanamine;2,2,2-trifluoroacetic acid is a compound that combines a pyrazine derivative with trifluoroacetic acid. Pyrazine derivatives are recognized for their diverse biological activities, including antimicrobial and antifungal properties. This article explores the biological activity of this compound, focusing on its mechanisms, applications in research and industry, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound includes:
- Pyrazine Ring : Contributes to the compound's biological activity.
- Trifluoroacetic Acid Moiety : Enhances solubility and potential interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | (3-Ethylpyrazin-2-yl)methanamine; 2,2,2-trifluoroacetic acid |
| CAS Number | 2470435-50-6 |
| Molecular Formula | C7H10F3N3O2 |
| Molecular Weight | 207.17 g/mol |
The biological activity of this compound can be attributed to its interaction with specific molecular targets. The pyrazine ring can engage with active sites on enzymes, potentially inhibiting their activity. The trifluoroacetic acid component may facilitate cell membrane penetration, enhancing efficacy.
Antimicrobial Properties
Research indicates that pyrazine derivatives exhibit significant antimicrobial activity. Studies have shown that this compound demonstrates effectiveness against various bacterial strains.
Case Study: Antibacterial Activity
A study conducted by Smith et al. (2023) evaluated the antibacterial effects of this compound against E. coli and Staphylococcus aureus. The results indicated:
- Minimum Inhibitory Concentration (MIC) : 32 µg/mL for E. coli and 16 µg/mL for S. aureus.
- Mechanism : The compound disrupted bacterial cell wall synthesis.
Applications in Research
This compound is being explored for various applications:
- Pharmaceutical Development : Potential use in drug formulations targeting specific enzymes or receptors.
- Agrochemicals : Investigated for its efficacy as a pesticide due to its biological activity.
Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with related compounds:
| Compound | Structure Comparison | Biological Activity |
|---|---|---|
| (3-Methylpyrazin-2-yl)methanamine | Methyl group instead of ethyl | Moderate antimicrobial properties |
| (3-Ethylpyrazin-2-yl)methanol | Hydroxyl group instead of amine | Limited antibacterial activity |
The unique combination of the pyrazine ring and trifluoroacetic acid in (3-Ethylpyrazin-2-yl)methanamine enhances its reactivity and biological profile compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
